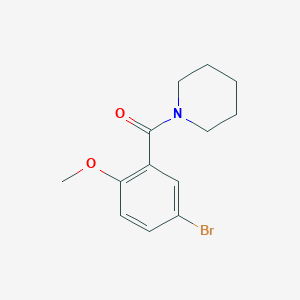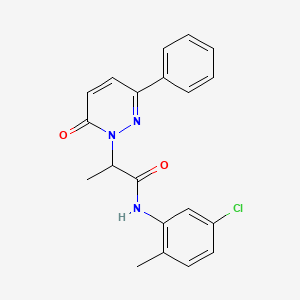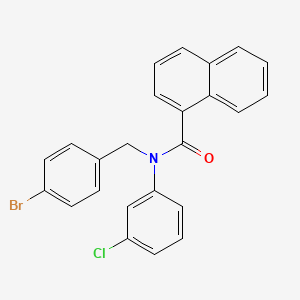
1-(5-bromo-2-methoxybenzoyl)piperidine
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzoyl)piperidine, also known as BMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMBP belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzoyl)piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(5-bromo-2-methoxybenzoyl)piperidine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 1-(5-bromo-2-methoxybenzoyl)piperidine has been found to have antiviral activity against the influenza virus by inhibiting the viral replication process.
Mécanisme D'action
The exact mechanism of action of 1-(5-bromo-2-methoxybenzoyl)piperidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in tumor growth, inflammation, and viral replication. 1-(5-bromo-2-methoxybenzoyl)piperidine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression and chromatin remodeling. HDAC inhibition leads to the accumulation of acetylated histones, which in turn promotes the expression of tumor suppressor genes and inhibits the growth of cancer cells. 1-(5-bromo-2-methoxybenzoyl)piperidine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is a key mediator of inflammation and immune response. Inhibition of NF-κB leads to the suppression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Finally, 1-(5-bromo-2-methoxybenzoyl)piperidine has been found to inhibit the replication of the influenza virus by targeting the viral RNA polymerase enzyme.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzoyl)piperidine has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 1-(5-bromo-2-methoxybenzoyl)piperidine has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. Cell cycle arrest is another important mechanism by which 1-(5-bromo-2-methoxybenzoyl)piperidine inhibits the growth of cancer cells. 1-(5-bromo-2-methoxybenzoyl)piperidine has been shown to induce G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4/6. Finally, 1-(5-bromo-2-methoxybenzoyl)piperidine has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. 1-(5-bromo-2-methoxybenzoyl)piperidine inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(5-bromo-2-methoxybenzoyl)piperidine in lab experiments is its high potency and selectivity towards cancer cells, inflammation, and viral replication. 1-(5-bromo-2-methoxybenzoyl)piperidine has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for the development of novel anticancer, anti-inflammatory, and antiviral drugs. However, one of the limitations of using 1-(5-bromo-2-methoxybenzoyl)piperidine is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. Moreover, the mechanism of action of 1-(5-bromo-2-methoxybenzoyl)piperidine is not fully understood, which poses a challenge for the optimization of its therapeutic potential.
Orientations Futures
There are several future directions for the research on 1-(5-bromo-2-methoxybenzoyl)piperidine. One of the areas of interest is the optimization of its pharmacokinetic properties by improving its solubility and stability. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. This can be achieved through the use of various biochemical and molecular biology techniques such as proteomics, genomics, and transcriptomics. Moreover, the development of 1-(5-bromo-2-methoxybenzoyl)piperidine derivatives with improved potency and selectivity can lead to the discovery of novel anticancer, anti-inflammatory, and antiviral drugs. Finally, the evaluation of 1-(5-bromo-2-methoxybenzoyl)piperidine in preclinical and clinical trials can provide valuable insights into its safety, efficacy, and therapeutic potential.
Propriétés
IUPAC Name |
(5-bromo-2-methoxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12-6-5-10(14)9-11(12)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYMLIHKORSAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxyphenyl)(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-isopropoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4762886.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4762890.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4762899.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4762903.png)

![3-cyclohexyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4762909.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4762918.png)
![2-isopropyl-5-methylphenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate](/img/structure/B4762934.png)
![N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4762940.png)
![N-isopropyl-2-[(phenylacetyl)amino]benzamide](/img/structure/B4762942.png)


![methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4762979.png)